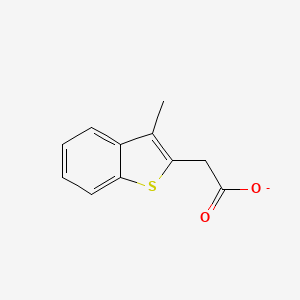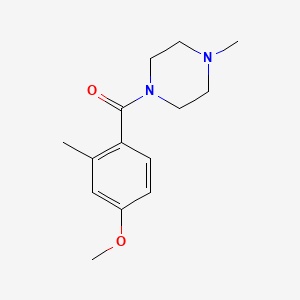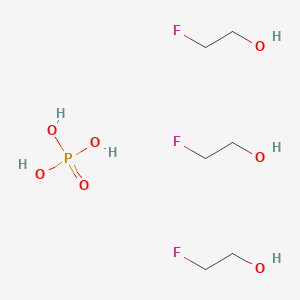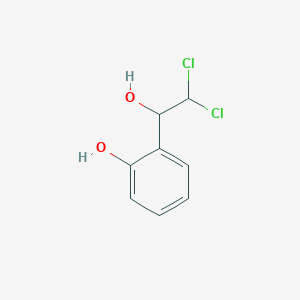![molecular formula C9H12N2O7 B14758864 1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrouridine typically involves the reduction of uridine. This reduction can be achieved using various reducing agents under controlled conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas is a common method .
Industrial Production Methods
Industrial production of 5,6-dihydrouridine may involve large-scale catalytic hydrogenation processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5,6-dihydrouridine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to uridine.
Substitution: Various substituents can be introduced at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: The major product is uridine.
Substitution: Depending on the substituents introduced, various modified nucleosides can be formed.
Wissenschaftliche Forschungsanwendungen
5,6-dihydrouridine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other modified nucleosides.
Biology: It is studied for its role in the structure and function of tRNA.
Industry: It is used in the production of nucleoside analogs for various applications.
Wirkmechanismus
5,6-dihydrouridine exerts its effects by incorporating into tRNA and influencing its structure and function. It is commonly found in the D-loop of tRNA, where it helps maintain the proper folding and stability of the tRNA molecule . This modification can affect the overall efficiency and accuracy of protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine: The parent compound from which 5,6-dihydrouridine is derived.
5-methyldihydrouridine: A further modified form of 5,6-dihydrouridine.
Uniqueness
5,6-dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is a standard nucleoside, 5,6-dihydrouridine is a post-transcriptionally modified nucleoside that provides additional stability and flexibility to tRNA .
Eigenschaften
Molekularformel |
C9H12N2O7 |
|---|---|
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5-,6+,8-/m1/s1 |
InChI-Schlüssel |
QXDXBKZJFLRLCM-MNCSTQPFSA-N |
Isomerische SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)O |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diphenyl-[2-(phenylthio)phenyl]sulfonium; hexafluorostiboranuide](/img/structure/B14758786.png)
![Tris[2-(cyclohex-3-en-1-yl)ethyl]alumane](/img/structure/B14758791.png)
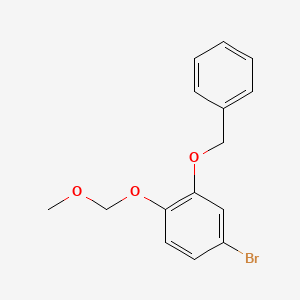
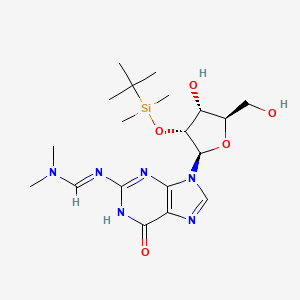
![4-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14758821.png)
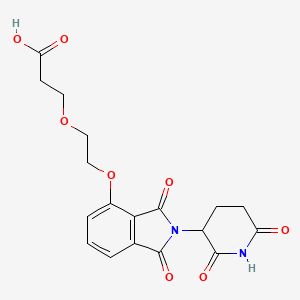
![Benzo[c][2,7]naphthyridine](/img/structure/B14758833.png)

![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-[[1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]amino]benzonitrile](/img/structure/B14758854.png)
